molecular formula C15H10BrFO B14888842 1-(5-Bromo-2-fluorophenyl)-3-phenylprop-2-en-1-one

1-(5-Bromo-2-fluorophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B14888842
M. Wt: 305.14 g/mol
InChI Key: AHWDVKPLROKWIT-RMKNXTFCSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-fluorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential anti-inflammatory, antioxidant, and anticancer properties. It is used in cell culture studies to investigate its effects on cellular pathways and gene expression.

    Medicine: Research has shown that derivatives of this compound may have potential as therapeutic agents for treating diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

1-(5-Bromo-2-fluorophenyl)-3-phenylprop-2-en-1-one can be compared with other chalcones and related compounds:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H10BrFO

Molecular Weight

305.14 g/mol

IUPAC Name

(E)-1-(5-bromo-2-fluorophenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H10BrFO/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+

InChI Key

AHWDVKPLROKWIT-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)F

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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